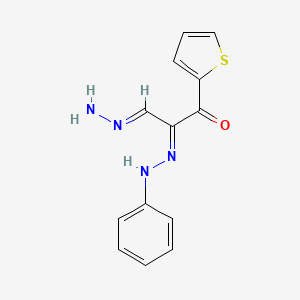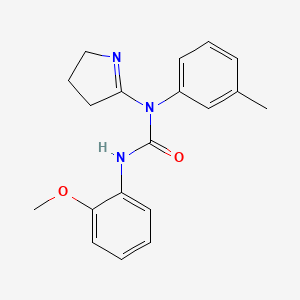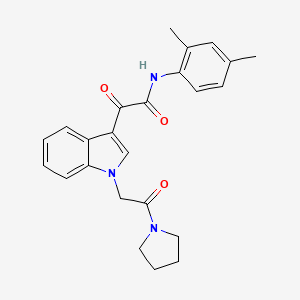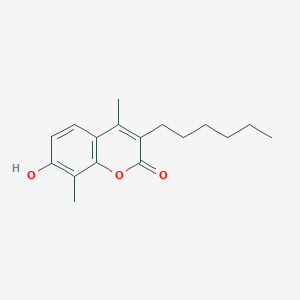
3-Oxo-2-(2-phenylhydrazono)-3-(2-thienyl)propanal hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Oxo-2-(2-phenylhydrazono)-3-(2-thienyl)propanal hydrazone is an organic compound that features a unique structure combining phenylhydrazone and thienyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-2-(2-phenylhydrazono)-3-(2-thienyl)propanal hydrazone typically involves the condensation of 2-thiophenecarboxaldehyde with phenylhydrazine, followed by the reaction with a suitable ketone. The reaction conditions often require an acidic or basic catalyst to facilitate the condensation process. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions to ensure complete reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
3-Oxo-2-(2-phenylhydrazono)-3-(2-thienyl)propanal hydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thienyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives with altered electronic properties.
Reduction: Amino derivatives with potential biological activity.
Substitution: Substituted thienyl derivatives with diverse functional groups.
Aplicaciones Científicas De Investigación
3-Oxo-2-(2-phenylhydrazono)-3-(2-thienyl)propanal hydrazone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 3-Oxo-2-(2-phenylhydrazono)-3-(2-thienyl)propanal hydrazone involves its interaction with molecular targets such as enzymes or receptors. The compound’s hydrazone group can form stable complexes with metal ions, influencing various biochemical pathways. Additionally, the thienyl group can participate in π-π interactions, affecting the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Phenylhydrazono)-3-(2-thienyl)propanal: Lacks the oxo group, resulting in different reactivity and properties.
3-Oxo-2-(2-phenylhydrazono)-3-(2-furyl)propanal hydrazone: Contains a furyl group instead of a thienyl group, leading to variations in electronic properties and biological activity.
Uniqueness
3-Oxo-2-(2-phenylhydrazono)-3-(2-thienyl)propanal hydrazone is unique due to the presence of both phenylhydrazone and thienyl groups, which confer distinct electronic and steric properties. This combination enhances its potential for diverse applications in research and industry.
Propiedades
IUPAC Name |
(2E,3E)-3-hydrazinylidene-2-(phenylhydrazinylidene)-1-thiophen-2-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4OS/c14-15-9-11(13(18)12-7-4-8-19-12)17-16-10-5-2-1-3-6-10/h1-9,16H,14H2/b15-9+,17-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URLHBVZOVZMEJW-NZEDCCBKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NN=C(C=NN)C(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N/N=C(\C=N\N)/C(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[4-benzyl-5-({2-[5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide](/img/structure/B2728940.png)

![N-((4-hydroxychroman-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2728944.png)
![3-methoxy-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B2728946.png)
![4-cyano-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2728947.png)

![2-[4-chloro(phenylsulfonyl)anilino]-N,N-dimethylacetamide](/img/structure/B2728949.png)
![(1R,2S)-2-[3-(Trifluoromethyl)phenyl]cyclopentan-1-amine;hydrochloride](/img/structure/B2728952.png)
![4-(N-butyl-N-methylsulfamoyl)-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2728953.png)
![6-[4-(Isoquinoline-1-carbonyl)piperazin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2728954.png)
![N-(4-fluoro-2-methylphenyl)-2-((6-(2-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2728955.png)
![1-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2728957.png)
